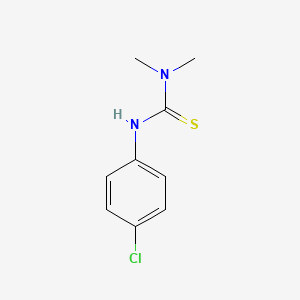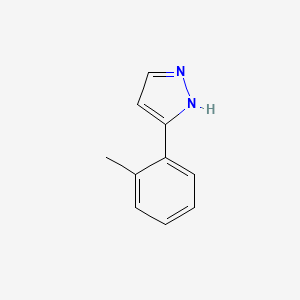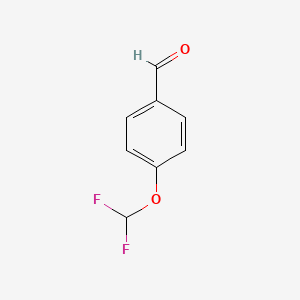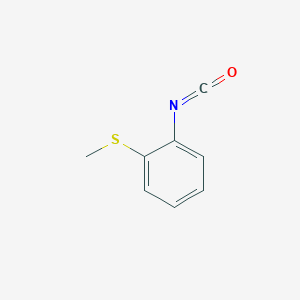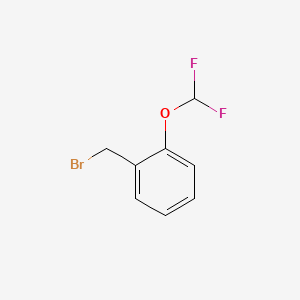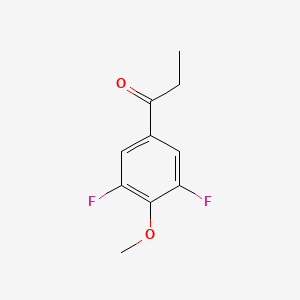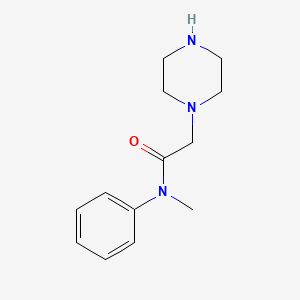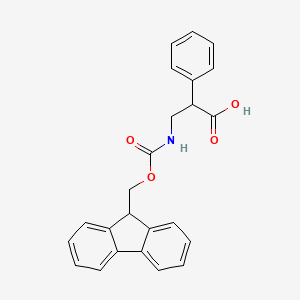
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid
Übersicht
Beschreibung
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid is a compound with the molecular formula C19H19NO4 . It is also known as Fmoc-DL-3-aminobutyric acid . The compound is part of the fluorenylmethyloxycarbonyl (Fmoc) family, which are used as protective groups in peptide synthesis .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the Arndt-Eistert protocol. This method starts from commercially available N ‐ { [ (9 H ‐fluoren‐9‐yl)methoxy]carbonyl}‐protected (Fmoc) α‐amino acids, leading to enantiomerically pure N ‐Fmoc‐protected β‐amino acids in only two steps and with high yield .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D representation of the molecule. Chemical Reactions Analysis
The compound is involved in peptide synthesis reactions. The use of Fmoc led to successful condensation of Fmoc-AlaP (OCH 3)-OH with the N-terminus of peptides, avoiding a serious problem associated with Fmoc, and thereby paving a new way to the synthesis of α-amino phosphonic acid containing peptide mimetics without losing the well-established Fmoc chemistry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not specified in the retrieved documents.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
A study by Le and Goodnow (2004) details a convenient synthesis method for a derivative of the chemical , showcasing its utility in creating complex molecules for potential use in material science and chemical synthesis Le & Goodnow, 2004. Similarly, Athira, Meerakrishna, and Shanmugam (2020) developed blue emissive functionalized 9,9-disubstituted fluorene derivatives, indicating the compound's role in the development of materials with specific photophysical properties Athira et al., 2020.
Structural and Supramolecular Studies
Bojarska et al. (2020) conducted comprehensive studies on N-fluorenylmethoxycarbonyl-protected amino acids, shedding light on their structural and supramolecular features, which are essential for designing novel biomaterials and therapeutics Bojarska et al., 2020. This work underscores the importance of understanding the noncovalent interactions and supramolecular synthon patterns in the development of advanced materials.
Photophysical Properties
Morales et al. (2010) investigated the linear and nonlinear photophysics of a water-soluble fluorene derivative, revealing its potential for bioimaging applications due to its high fluorescence quantum yield and aggregation-induced emission enhancement (AIEE) properties Morales et al., 2010. Such studies are crucial for the development of novel fluorescent probes for biological and medical research.
Peptide Synthesis and Bioorganic Chemistry
Fields and Noble (2009) discussed the application of 9-fluorenylmethoxycarbonyl (Fmoc) amino acids in solid-phase peptide synthesis, highlighting the technique's evolution and its significant role in synthesizing biologically active peptides and small proteins Fields & Noble, 2009. This area of research is critical for drug development and understanding biological mechanisms.
Wirkmechanismus
Target of Action
The primary target of 3-(Fmoc-amino)-2-phenylpropionic acid, also known as 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid or (+/-)-3-(Fmoc-amino)-2-phenylpropionic acid, are amino acids and peptides . The Fmoc group is used as a protective group for amines in organic synthesis . It is particularly used in the process of peptide synthesis .
Mode of Action
The Fmoc group acts as a protective group for the amino group of amino acids during peptide synthesis . The protection of the amino group is necessary for the formation of the peptide bond, which requires the activation of the carboxyl group of an amino acid . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides . It is integrated into the synthesis methods, allowing for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to self-assembly features .
Pharmacokinetics
The fmoc group’s stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid is noted . This stability could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the action of 3-(Fmoc-amino)-2-phenylpropionic acid is the formation of peptides through the chemical synthesis process . The Fmoc group allows for the efficient synthesis of peptides, contributing to the development of various structures that serve as bio-organic scaffolds for diverse applications .
Action Environment
The action of 3-(Fmoc-amino)-2-phenylpropionic acid can be influenced by environmental factors such as the solvent used. For instance, the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions . The reaction proved to be chemoselective in the presence of ambident nucleophiles .
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTZPWOHBIHMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373279 | |
| Record name | Fmoc-beta2-DL-Homophe-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid | |
CAS RN |
683217-60-9 | |
| Record name | Fmoc-beta2-DL-Homophe-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




